REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:15](=O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([F:17])[CH:13]=2)[NH:8][CH:7]=1)=[O:5])[CH3:2].S(Cl)([Cl:20])=O>>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[Cl:20])=[CH:13][C:12]([F:17])=[CH:11][CH:10]=2)=[O:5])[CH3:2]
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Name
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|
Quantity
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4.4 g
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Type
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reactant
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Smiles
|
C(C)OC(=O)C1=CNC2=CC=C(C=C2C1=O)F
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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resultant solution
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
|
|
Type
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CUSTOM
|
Details
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stir for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 3 hours (at 30 min. mixture
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Duration
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30 min
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Type
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CUSTOM
|
Details
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the excess thionyl chloride was evaporated in vacuo
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Type
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ADDITION
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Details
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The residue was added to ammonium hydroxide on ice (note
|
Type
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FILTRATION
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Details
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the product was collected by filtration
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Type
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WASH
|
Details
|
washed generously with water
|
Type
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CUSTOM
|
Details
|
The solid was purified by flash chromatography, on silica gel
|
Type
|
WASH
|
Details
|
eluted with a gradient of ethyl acetate (0% to 30%) in heptane
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Type
|
CUSTOM
|
Details
|
to give the product, 4.24 g (89%) as a colorless solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |